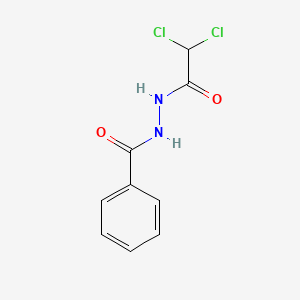

N'-(2,2-dichloroacetyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

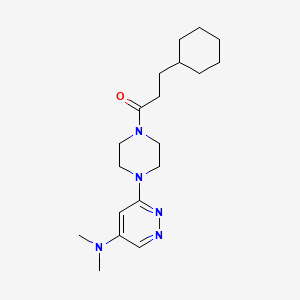

N’-(2,2-Dichloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.07 g/mol . The compound is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Molecular Structure Analysis

The InChI key for N’-(2,2-dichloroacetyl)benzohydrazide is DOOTWISQOYOCKS-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Physical and Chemical Properties Analysis

N’-(2,2-dichloroacetyl)benzohydrazide has a molecular weight of 247.07 g/mol . .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N'-(2,2-dichloroacetyl)benzohydrazide derivatives, such as hydroxy phenyl hydrazides, have been studied for their role as corrosion inhibitors. These compounds show promising potential in protecting mild steel against corrosion in acidic media, as evidenced by electrochemical and surface analysis techniques. The detailed experimental and theoretical study provides insights into the mechanism of action and the effectiveness of these inhibitors in various conditions (Singh et al., 2021).

Antimicrobial Activity

Some benzohydrazide derivatives have been synthesized and evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea. Quantitative structure-activity relationship (QSAR) studies helped understand the contribution of different bonds and the influence of substituents on antifungal activity. This research opens avenues for developing new antifungal agents with optimized activity based on the benzohydrazide framework (Reino et al., 2007).

Anticancer Potential

The synthesis and evaluation of benzohydrazide derivatives for their cytotoxic properties against various cancer cell lines have been a significant area of research. These studies have identified compounds with potent inhibitory effects on tumor growth, suggesting the potential use of benzohydrazide derivatives as anticancer agents. The evaluation involves detailed in vitro cytotoxicity assessments, providing a foundation for further research into their mechanism of action and therapeutic applications (Katiyar et al., 2015).

Synthesis and Characterization

Research on benzohydrazide derivatives also encompasses their synthesis and characterization, offering insights into their structural properties and potential applications. For instance, studies involving the green synthesis of these compounds highlight the eco-friendly approaches to obtaining benzohydrazide derivatives, which could be beneficial for various industrial and pharmaceutical applications (Singh et al., 2018).

Enzyme Inhibition

Benzohydrazide derivatives have been investigated for their ability to inhibit specific enzymes, such as urease. These studies provide valuable insights into the potential therapeutic uses of these compounds in treating conditions associated with enzyme dysregulation. The in vitro evaluation of urease inhibitory activity, accompanied by kinetic and in silico studies, offers a comprehensive understanding of how benzohydrazide derivatives interact with enzymes and the potential for developing novel inhibitors (Abbas et al., 2019).

Eigenschaften

IUPAC Name |

N'-(2,2-dichloroacetyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-12-8(14)6-4-2-1-3-5-6/h1-5,7H,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTWISQOYOCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2944443.png)

![N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2944444.png)

![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)